tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate is an organic compound with a complex bicyclic structure. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((1R,3S,4S)-2-azabicyclo[221]heptan-3-yl)methyl)carbamate typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (1R,2S,3R,4S)-3-formylbicyclo[2.2.1]hept-2-ylcarbamate: A related compound with a formyl group instead of a methyl group.
Uniqueness
tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications .
Biological Activity
tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate, also known as (1R,3S,4S)-tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1181573-42-1), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Boiling Point : Approximately 316.2 °C (predicted)
- Density : 1.087 g/cm³ (predicted)
- pKa : 10.32 (predicted) .
Research indicates that compounds similar to this compound may exhibit activity as acetylcholinesterase inhibitors and β-secretase inhibitors. These mechanisms are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where the modulation of amyloid beta peptide aggregation is crucial .
Neuroprotective Effects
Studies have shown that related compounds can protect astrocytes against amyloid beta-induced toxicity. For instance, a compound referred to as M4 demonstrated a protective effect in vitro by reducing TNF-α levels and free radicals in astrocytes exposed to Aβ1-42 . The presence of this compound may similarly enhance cell viability under neurotoxic conditions.
In Vitro Studies
In vitro assays have indicated that compounds with similar structures can significantly improve cell viability when co-administered with toxic agents like Aβ peptides. In one study, M4 compound treatment resulted in a marked increase in astrocyte survival rates when compared to controls exposed solely to Aβ .
Comparative Analysis Table
Property | This compound | M4 Compound |
---|---|---|
Molecular Formula | C12H22N2O2 | C12H22N2O2 |
Molecular Weight | 226.32 g/mol | 226.32 g/mol |
Neuroprotective Effect | Potentially protective against Aβ toxicity | Significant protection |
Mechanism | Acetylcholinesterase and β-secretase inhibition | Acetylcholinesterase inhibition |
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-10-8-4-5-9(6-8)14-10/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10+/m0/s1 |
InChI Key |
WMQMULJRGRUCJU-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H]2CC[C@H](C2)N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC(C2)N1 |
Origin of Product |
United States |
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